molecular formula C5H7N3OS B099949 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one CAS No. 16837-08-4

6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B099949
CAS No.: 16837-08-4
M. Wt: 157.2 g/mol
InChI Key: CIMIOUTTYHCOJU-UHFFFAOYSA-N
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Description

6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that belongs to the class of thioxopyrimidines These compounds are characterized by the presence of a sulfur atom in the pyrimidine ring, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the condensation of thiourea with β-ketoesters or β-diketones under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thioxopyrimidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfur atom in the thioxopyrimidine ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydropyrimidines or tetrahydropyrimidines.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Dihydropyrimidines, tetrahydropyrimidines.

    Substitution Products: N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can be used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it a valuable intermediate in the preparation of various heterocyclic compounds.

Biology

This compound may exhibit biological activity, such as antimicrobial, antiviral, or anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential as drug candidates. Modifications to the thioxopyrimidine core can lead to compounds with improved pharmacological profiles.

Industry

In materials science, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The sulfur atom and amino group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Lacks the amino and methyl groups, resulting in different reactivity and properties.

    6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Similar structure but without the methyl group, affecting its chemical behavior.

    1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Lacks the amino group, leading to different substitution patterns.

Uniqueness

The presence of both the amino and methyl groups in 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one imparts unique chemical properties, such as increased nucleophilicity and potential for diverse chemical modifications. These features make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

6-amino-1-methyl-2-sulfanylidenepyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3OS/c1-8-3(6)2-4(9)7-5(8)10/h2H,6H2,1H3,(H,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMIOUTTYHCOJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)NC1=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355713
Record name 6-Amino-1-methyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16837-08-4
Record name 6-Amino-2,3-dihydro-1-methyl-2-thioxo-4(1H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16837-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 43406
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016837084
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS002608543
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43406
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Amino-1-methyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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